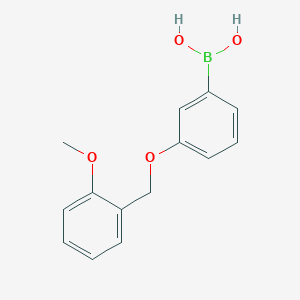

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSAOILCOPRMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584775 | |

| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-02-3 | |

| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Introduction: Situating a Key Building Block in Modern Synthesis

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which have become indispensable reagents in contemporary organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and remarkable utility in carbon-carbon and carbon-heteroatom bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their role as foundational building blocks.[2][3] This guide provides an in-depth examination of the physical, chemical, and safety properties of this compound, offering field-proven insights and protocols essential for its effective application in research and development. The molecule's structure, featuring a phenylboronic acid moiety masked by a 2-methoxybenzyl ether linkage, presents unique characteristics and opportunities for complex molecular architecture.

Section 1: Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The core attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072952-02-3 | [4] |

| Molecular Formula | C₁₄H₁₅BO₄ | [4] |

| Molecular Weight | 258.08 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 141-145 °C | [4] |

| SMILES String | COc1ccccc1COc2cccc(c2)B(O)O | [4] |

| InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N | [4] |

Section 2: Solubility, Stability, and Handling

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the behavior of phenylboronic acids is well-documented. They are generally soluble in polar organic solvents such as methanol, DMSO, and diethyl ether, but exhibit poor solubility in nonpolar solvents like hexanes.[1][5] The presence of the methoxybenzyl ether group in the target molecule increases its lipophilicity compared to simpler phenylboronic acids, which may influence its solubility profile.

-

Practical Insight: For reaction setups, dissolving the compound in a minimal amount of a polar aprotic solvent like THF or DMA before adding it to the main reaction mixture is a standard and effective practice.

Stability and Storage

Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating or under vacuum.[6] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a dry, dark place, preferably under refrigeration and an inert atmosphere.[3][7]

Safety and Handling

This compound and related compounds are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Classifications: May cause skin, eye, and respiratory irritation.[8][9][10] Harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][9] If handling large quantities or generating dust, a NIOSH-approved N95 respirator is recommended.[4][11]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[9][12] Wash hands thoroughly after handling.[12]

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The workflow for characterizing this compound involves a combination of spectroscopic and spectrometric techniques.

Caption: Standard analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: This technique confirms the number and connectivity of protons. For this molecule, one would expect distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons of the benzyl group, the methoxy (-OCH₃) protons, and the exchangeable B(OH)₂ protons.

-

¹³C NMR: This provides information on the carbon skeleton. A known challenge in the ¹³C NMR of arylboronic acids is the difficulty in observing the carbon atom directly attached to the boron (the ipso-carbon) due to quadrupolar relaxation.[13][14]

-

¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. Arylboronic acids typically exhibit a broad signal in the range of δ 27-30 ppm, confirming the trigonal planar sp²-hybridized state of the boron atom.[14]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻), providing definitive confirmation of the molecular formula.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

A strong, broad O-H stretch around 3200-3400 cm⁻¹ for the B(OH)₂ group.

-

Aromatic C-H stretches just above 3000 cm⁻¹.

-

C-O stretches for the ether and methoxy groups (typically 1200-1300 cm⁻¹).

-

A B-O stretching vibration around 1350 cm⁻¹.

Section 4: Synthetic Strategy and Application

General Synthesis Approach

Arylboronic acids like this are typically synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic aqueous workup. This robust and widely adopted method ensures high yields and purity.[15][16]

Caption: A validated pathway for arylboronic acid synthesis.[15]

Primary Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[17]

Caption: The Suzuki reaction enables complex C-C bond formation.

This specific reagent allows for the introduction of a protected phenol group, which can be deprotected in a later synthetic step to reveal a hydroxyl functionality, further increasing the molecular complexity and providing a handle for subsequent modifications. This strategic utility makes it a valuable tool for drug development professionals aiming to build libraries of complex molecules for biological screening.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 4. 3-(2 -Methoxybenzyloxy)phenylboronic acid 1072952-02-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 12. aaronchem.com [aaronchem.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. escholarship.org [escholarship.org]

An In-Depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, bearing the CAS number 1072952-02-3, is a versatile organoboron compound that holds significant potential as a building block in synthetic organic chemistry. Its unique structural features, combining a boronic acid moiety with a methoxybenzyl ether, make it a valuable reagent, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a detailed plausible synthesis protocol, and an in-depth exploration of its primary application in Suzuki-Miyaura coupling reactions. For researchers, scientists, and professionals in drug development, this document serves as a practical resource for understanding and utilizing this compound in the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Ascending Role of Boronic Acids in Synthesis

Boronic acids have emerged as indispensable tools in modern organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] The advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has propelled arylboronic acids to the forefront of synthetic strategies for creating complex molecular architectures.[3][4] These compounds are now pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[5][6]

This compound is a member of this esteemed class of reagents. The presence of the 2-methoxybenzyl ether protecting group offers specific steric and electronic properties that can influence reactivity and provide a handle for subsequent synthetic transformations. This guide will delve into the core aspects of this specific boronic acid, providing both theoretical understanding and practical, actionable protocols.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072952-02-3 | |

| Molecular Formula | C₁₄H₁₅BO₄ | |

| Molecular Weight | 258.08 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 141-145 °C | |

| SMILES String | COc1ccccc1COc2cccc(c2)B(O)O | |

| InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N |

These properties indicate a stable, solid compound that can be handled under standard laboratory conditions. Appropriate personal protective equipment, including eye shields and gloves, should be used.

Synthesis of this compound: A Plausible Protocol

Step 1: Synthesis of 1-Bromo-3-((2-methoxybenzyl)oxy)benzene

This initial step involves a standard Williamson ether synthesis to protect the hydroxyl group of 3-bromophenol with a 2-methoxybenzyl group.

Experimental Protocol:

-

To a solution of 3-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-((2-methoxybenzyl)oxy)benzene.

Step 2: Borylation to Yield this compound

The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

-

Dissolve the synthesized 1-bromo-3-((2-methoxybenzyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Caption: Plausible two-step synthesis of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), yielding a biaryl product.[8][9]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general, yet detailed, protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific aryl halide used.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Experimental Workflow:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry: Analogous Examples

While specific examples of the application of this compound in the synthesis of named drug candidates are not prevalent in the current literature, the utility of structurally similar boronic acids is well-documented. These analogous applications provide a strong indication of the potential of the title compound in medicinal chemistry.

For instance, substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of bioactive molecules, including inhibitors of various enzymes and receptor antagonists.[1][2] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many approved drugs.

One can envision the use of this compound to synthesize analogs of compounds where a substituted phenyl ring is required. The 2-methoxybenzyl group can serve as a stable protecting group that can be removed under specific conditions if a free phenol is required in the final molecule. Alternatively, the entire (3-((2-Methoxybenzyl)oxy)phenyl) moiety can be incorporated as a key structural element contributing to the pharmacological activity of the target molecule.

For example, the synthesis of selective agonists for the α7 nicotinic acetylcholine receptors has utilized 2-methoxyphenyl boronic acid in a Suzuki coupling reaction to construct the final active compounds.[6] This highlights how alkoxy-substituted phenylboronic acids are employed to fine-tune the electronic and steric properties of ligands to achieve desired biological activity.

Conclusion and Future Outlook

This compound is a valuable synthetic building block with significant potential for the construction of complex organic molecules. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of biaryl linkages. While direct literature examples of its use in synthesizing specific bioactive compounds are currently scarce, the extensive application of analogous substituted phenylboronic acids in medicinal chemistry strongly supports its utility in drug discovery and development programs.

As the demand for novel and structurally diverse small molecules continues to grow, reagents like this compound will undoubtedly play an increasingly important role. Future research will likely focus on exploring its reactivity in a wider range of coupling reactions and its incorporation into new classes of therapeutic agents and functional materials. This guide provides the foundational knowledge and practical protocols for researchers to begin harnessing the synthetic potential of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Introduction: A Multifaceted Building Block in Modern Synthesis

An In-Depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Application

This compound is a specialized organic reagent that embodies several key principles of modern synthetic strategy. As a trifunctional molecule, it incorporates a versatile boronic acid moiety for carbon-carbon bond formation, a strategically protected phenol, and the nuanced electronic and steric influence of the ortho-methoxybenzyl protecting group. This guide, intended for researchers and professionals in drug discovery and materials science, provides a comprehensive technical overview of this reagent. We will delve into its structural attributes, elucidate a robust synthetic pathway, and detail its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of biaryl synthesis.[1][2] The discussion emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

PART 1: Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a phenylboronic acid core where the hydroxyl group at the meta-position is protected as a 2-methoxybenzyl ether. This specific arrangement confers distinct properties that are crucial for its synthetic utility.

Structural Analysis:

-

Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for transmetalation in Suzuki-Miyaura coupling reactions.[3][4] Boronic acids are generally stable, crystalline solids, though they can exist in equilibrium with their trimeric anhydride form, a boroxine.[5][6]

-

Phenolic Oxygen: The ether linkage at the 3-position makes the aromatic ring electron-rich, which can influence the kinetics of cross-coupling reactions.

-

2-Methoxybenzyl (OMB) Protecting Group: Unlike the more common para-methoxybenzyl (PMB) group, the ortho-methoxy substituent introduces additional steric bulk and potential for chelation, which can alter reactivity and stability.[7][8] This group is essential for preventing the free phenol from interfering with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the base.[9]

Physicochemical Data Summary

| Property | Value | Source/Comment |

| IUPAC Name | This compound | Derived from structure |

| Molecular Formula | C₁₄H₁₅BO₄ | Derived from structure |

| Molecular Weight | 258.08 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General property of arylboronic acids[10] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | General property of arylboronic acids[10] |

Expected Spectroscopic Characteristics (¹H NMR)

Predicting the proton NMR spectrum is a critical step in characterization. Based on analogous structures, the following signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.00 | s (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid group are typically broad and may exchange with D₂O. |

| ~7.40 - 7.60 | m | 3H | Ar-H (boronic acid ring) | Protons on the phenylboronic acid ring, deshielded by the electron-withdrawing boronic acid group. |

| ~7.25 - 7.35 | m | 2H | Ar-H (benzyl ring) | Protons on the 2-methoxybenzyl ring. |

| ~6.85 - 7.05 | m | 2H | Ar-H (benzyl ring) | Protons on the 2-methoxybenzyl ring, shielded by the methoxy group. |

| ~5.15 | s | 2H | O-CH₂ -Ar | The benzylic methylene protons. |

| ~3.85 | s | 3H | O-CH₃ | The methoxy group protons. |

Note: This is a prediction based on general chemical shift values for similar functional groups. Actual spectra should be acquired for confirmation. Data for similar compounds like 3-methoxyphenylboronic acid can serve as a reference.[11]

PART 2: Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages standard organometallic and protection-group chemistry. The most logical pathway involves the protection of a commercially available starting material followed by a metal-halogen exchange and borylation.

Logical Synthesis Workflow

The synthesis can be dissected into two primary stages: protection and borylation. This approach ensures that the sensitive boronic acid functionality is introduced after the potentially reactive phenolic proton is masked.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Williamson ether synthesis and arylboronic acid preparation.[12][13]

Stage 1: Synthesis of 1-Bromo-3-((2-methoxybenzyl)oxy)benzene

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (16.0 g, 115.6 mmol), and acetone (100 mL).

-

Addition of Alkylating Agent: Add 2-methoxybenzyl chloride (9.9 g, 63.6 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

Stage 2: Synthesis of this compound

-

Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add the product from Stage 1 (15.0 g, 51.2 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 35.0 mL, 56.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[13]

-

Borylation: Add triisopropyl borate (17.7 mL, 76.8 mmol) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[13]

-

Workup: Cool the reaction in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by slurrying in hexanes to afford the pure boronic acid.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][14] This reaction is a cornerstone of modern medicinal chemistry for creating complex molecules.[15][16]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[2]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-((2-methoxybenzyl)oxy)phenyl moiety) to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[17]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Reaction Components

| Component | Role | Molar Equiv. |

| Aryl Bromide | Electrophile | 1.0 |

| This compound | Nucleophile | 1.2 - 1.5 |

| Pd(OAc)₂ or Pd(PPh₃)₄ | Catalyst | 0.01 - 0.05 |

| PPh₃ or other phosphine ligand | Ligand | 0.02 - 0.10 |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 |

| Toluene/Water (e.g., 4:1) | Solvent | - |

-

Setup: In a reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL Toluene, 2 mL Water) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction's completion using TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[17]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.[17]

PART 4: Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling boronic acids and organometallic reagents.[18][19]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[20] Boronic acids can be irritating to the respiratory tract and skin.

-

Storage: Store in a tightly sealed container in a cool, dry place.[18] Keep away from strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[20]

-

Inhalation: Move the person to fresh air.[20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[18]

-

Conclusion

This compound is a highly valuable and strategically designed reagent for advanced organic synthesis. Its structure allows for the efficient construction of complex biaryl systems via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The integral 2-methoxybenzyl protecting group ensures that the phenolic hydroxyl does not interfere with the catalytic process, while still allowing for potential deprotection later in a synthetic sequence. By understanding the rationale behind its synthesis, the mechanism of its application, and proper handling procedures, researchers can effectively leverage this compound to accelerate the development of new pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]

- 6. sciforum.net [sciforum.net]

- 7. proprep.com [proprep.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 11. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. aaronchem.com [aaronchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Abstract

This compound belongs to the arylboronic acid class, a group of compounds of significant interest in medicinal chemistry and drug development. A critical, yet often challenging, physicochemical parameter for these molecules is their solubility, which directly impacts formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this novel molecule is not yet extensively published, this guide synthesizes field-proven insights and established methodologies for arylboronic acids to empower researchers in their drug development endeavors. We will delve into the underlying principles governing boronic acid solubility, present detailed, self-validating experimental protocols for its determination, and discuss strategies for its potential enhancement.

Introduction: The Significance of this compound and its Solubility

Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in various therapeutic areas, including enzyme inhibition and carbohydrate sensing.[1] this compound, with its distinct substitution pattern, presents a promising scaffold for novel drug discovery. However, like many arylboronic acids, it is anticipated to exhibit low aqueous solubility, a characteristic that can hinder its development.[1][2] Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and compromised in vivo absorption. Therefore, a thorough understanding and quantitative determination of its solubility profile are paramount from the early stages of research and development.[3][4]

This guide will provide the necessary theoretical and practical knowledge to approach the solubility assessment of this compound with scientific rigor.

The Chemistry of Arylboronic Acid Solubility: Key Considerations

The solubility of arylboronic acids is a complex interplay of several factors. Understanding these is crucial for experimental design and data interpretation.

-

The Boronic Acid Moiety: The B(OH)₂ group is capable of hydrogen bonding, which can contribute to aqueous solubility. However, this group also has a tendency to undergo dehydration to form a cyclic anhydride known as a boroxine.[5][6] Boroxines are generally less soluble than their corresponding boronic acids, and this equilibrium can complicate solubility measurements.[1][6]

-

pH-Dependent Solubility: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The apparent solubility of a boronic acid can therefore be significantly influenced by the pH of the medium.[1][4] An increase in apparent solubility in basic solutions is often observed.

-

Influence of Substituents: The nature of the substituents on the phenyl ring plays a significant role in the overall solubility.[5] The (2-Methoxybenzyl)oxy group in the title compound introduces both hydrophobic (benzyl ring) and hydrophilic (ether oxygen, methoxy group) characteristics, the balance of which will dictate its solubility in various solvents.

-

Polymorphism: The solid-state form of the compound can affect its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid forms of the compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, organic solvents like DMSO, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated pH meter

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

From this stock, prepare a series of calibration standards by serial dilution with the same solvent system that will be used for the solubility determination.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4). "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Analysis of Solute Concentration:

-

Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the prepared standards.

-

Determine the concentration of the dissolved compound in the experimental samples by interpolating from the calibration curve.

-

Self-Validating System Checks

-

Visual Confirmation of Excess Solid: At the end of the experiment, there must be visible undissolved solid in each vial to confirm that a saturated solution was achieved.

-

Time to Equilibrium: To ensure that 24-48 hours is sufficient to reach equilibrium, a time-point study can be performed where samples are taken at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between subsequent time points.

-

Purity of the Solid: The purity of the starting material should be confirmed before the experiment, as impurities can affect the measured solubility.

Data Presentation

The solubility data should be presented in a clear and organized manner.

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | 25 | ~7 | TBD | TBD |

| PBS | 25 | 7.4 | TBD | TBD |

| 0.1 N HCl | 25 | 1.2 | TBD | TBD |

| Deionized Water | 37 | ~7 | TBD | TBD |

| PBS | 37 | 7.4 | TBD | TBD |

TBD: To Be Determined experimentally.

Enhancing the Solubility of this compound

For arylboronic acids with low aqueous solubility, several formulation strategies can be explored.

-

pH Adjustment: As previously mentioned, adjusting the pH of the formulation to a more basic range can increase the concentration of the more soluble boronate anion.

-

Use of Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can significantly enhance the solubility of hydrophobic compounds.[4]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.

-

Formation of Boronate Esters with Polyols: A particularly relevant strategy for boronic acids is their reaction with polyols, such as mannitol or sorbitol, to form more soluble boronate esters.[1] This approach is utilized in the formulation of the FDA-approved drug Velcade® (bortezomib).[1]

Visualizing the Workflow and Concepts

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing Boronic Acid Solubility

Caption: Key Factors Affecting Boronic Acid Solubility.

Conclusion

While direct solubility data for this compound requires experimental determination, this guide provides a robust framework for obtaining high-quality, reliable data. By understanding the underlying chemical principles and adhering to a validated experimental protocol, researchers can accurately characterize this crucial physicochemical property. This knowledge is essential for making informed decisions throughout the drug discovery and development pipeline, ultimately facilitating the translation of a promising molecule into a viable therapeutic candidate.

References

Technical Guide to the Physicochemical Characterization of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid: A Focus on Melting Point Determination

Introduction: The Significance of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid and its Physical Properties

This compound is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis and medicinal chemistry. Arylboronic acids are critical building blocks, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The specific structure of this molecule, featuring a benzyloxy ether linkage, suggests its potential utility as a precursor for complex biaryl structures, ligands for catalysis, or as a pharmacophore in drug discovery programs.

The melting point is one of the most fundamental and informative physicochemical properties of a solid organic compound. It serves two primary purposes in a research and development setting:

-

Criterion of Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

-

Compound Identification: As a characteristic physical constant, the melting point provides a preliminary means of identification and is a critical data point for the comprehensive characterization of novel chemical entities.

As of the date of this guide, a specific, experimentally determined melting point for this compound is not widely reported in publicly accessible literature. This guide, therefore, serves a dual purpose: to collate the relevant physicochemical principles governing arylboronic acids and to provide a robust, field-proven protocol for the accurate determination of this compound's melting point.

The Nature of Arylboronic Acids: Factors Influencing Melting Point

Arylboronic acids are not simple organic solids; their melting behavior is dictated by strong intermolecular forces and a propensity for dehydration.

-

Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and acceptor. In the solid state, these molecules typically form extensive hydrogen-bonded networks, often as dimeric pairs.[1] This strong intermolecular cohesion is a primary reason why boronic acids generally exhibit high melting points.[2][3]

-

Crystal Packing: The overall molecular shape, including the steric bulk and flexibility of the (2-Methoxybenzyl)oxy substituent, profoundly influences how the molecules pack into a crystal lattice. Symmetrical and planar molecules tend to pack more efficiently, leading to higher melting points. The introduction of a large, flexible ether linkage is expected to perturb this packing compared to simpler analogs.

-

Formation of Boroxines: A key characteristic of boronic acids is their tendency to undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines.[2][4] This transformation is a chemical reaction, not a phase transition. Consequently, what is observed during heating may not be a true melt but rather a decomposition or a transition to the boroxine, which then has its own melting point. This phenomenon can lead to difficulties in obtaining a reproducible, sharp melting point.[5]

Comparative Analysis: Melting Points of Structurally Related Compounds

To establish a reasonable expectation for the melting point of the target compound, it is instructive to examine the melting points of its structural precursors and isomers. This comparative analysis underscores the significant impact of substituent placement and complexity on the melting point.

| Compound Name | Structure | Melting Point (°C) | Key Structural Feature |

| Phenylboronic acid | C₆H₅B(OH)₂ | 216 - 219[2][3] | The parent arylboronic acid. |

| 3-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ (meta) | 160 - 163 | Methoxy group at the meta position. |

| 2-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ (ortho) | 105 - 110 | Methoxy group at the ortho position. |

| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ (para) | 204 - 206 | Methoxy group at the para position. |

Table 1: Experimentally determined melting points of analogous arylboronic acids.

The data clearly illustrate that the position of a simple methoxy substituent dramatically alters the melting point. The target molecule, this compound, replaces the methyl group of 3-methoxyphenylboronic acid with a much larger 2-methoxybenzyl group. This addition increases molecular weight and introduces another aromatic ring and an ether linkage, which will influence both hydrogen bonding and van der Waals interactions, making its melting point distinct from these simpler analogs.

Experimental Protocol: Accurate Determination of Melting Point

This protocol describes the definitive method for determining the melting point of a novel crystalline solid like this compound using a standard digital melting point apparatus (e.g., a Mel-Temp). The procedure is designed as a self-validating system, employing a two-stage process to ensure accuracy.

Materials and Equipment

-

Sample of this compound, dried to constant weight.

-

Melting point capillary tubes (sealed at one end).

-

Digital melting point apparatus.

-

Mortar and pestle or spatula for sample grinding.[6]

-

Certified melting point standards (e.g., benzoic acid, caffeine) for instrument calibration.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, confirm the accuracy of the apparatus's thermometer. Run a standard compound with a known, sharp melting point (e.g., benzoic acid, MP 122.4°C). If the observed value deviates by more than 1°C from the certified value, a correction factor should be applied to all subsequent measurements.

-

Sample Preparation (Expertise Pillar):

-

Place a small amount (10-20 mg) of the crystalline this compound onto a clean, dry watch glass or into a mortar.

-

Gently crush the sample into a fine, homogeneous powder.[7]

-

Causality: A fine powder ensures uniform heat transfer throughout the sample in the capillary, which is essential for observing a sharp, reproducible melting range. Large crystals can trap air and heat unevenly.

-

-

Capillary Loading:

-

Invert a capillary tube (sealed end down) and press the open end into the powdered sample.

-

Tap the sealed end gently on a hard surface, or drop the tube down a long glass tube, to pack the powder tightly into the bottom.[8]

-

Repeat until a packed column of 1-2 mm in height is achieved.

-

Causality: Too much sample will result in a large temperature gradient across the material, artificially broadening the observed melting range. Too little will be difficult to observe.

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample and record the approximate temperature range at which it melts. This first pass is not for record but for efficient range-finding.

-

-

Accurate Melting Point Determination (Authoritative Grounding Pillar):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

-

Insert a fresh, newly loaded capillary tube with the sample.

-

Set a slow, controlled heating rate of 1-2°C per minute.[6]

-

Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for the precise observation of the temperatures at which the phase transition begins and ends.

-

Record T₁ , the temperature at which the first drop of liquid appears.

-

Record T₂ , the temperature at which the last solid crystal melts, leaving a clear liquid.

-

The final, reported melting point is the range T₁ – T₂ .

-

Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The reported ranges should agree within 1°C.

-

Interpretation of Results

-

Sharp Melting Range (e.g., 145.5 - 146.0°C): A narrow range of ≤ 1°C is strong evidence of high purity for the crystalline solid.

-

Broad Melting Range (e.g., 142 - 145°C): A range greater than 2°C typically indicates the presence of impurities. It may also suggest that the sample is undergoing decomposition or dehydration to the boroxine.

-

Observations of Decomposition: Note any color change, gas evolution, or charring during the heating process. If this occurs, the reported value should be designated as a "melting point with decomposition" (e.g., 150°C dec.). This is a characteristic property of the compound.

Conclusion

While the precise melting point of this compound requires experimental determination, its structural features suggest it will be a high-melting solid. The robust protocol detailed herein provides the necessary framework for any researcher to obtain an accurate and reliable melting point, a critical first step in the physicochemical characterization of this and other novel boronic acids. Adherence to this methodology ensures that the resulting data is trustworthy and contributes authoritatively to the scientific record.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic_acid [chemeurope.com]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. medpharma12.com [medpharma12.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In--Depth Technical Guide to the Stability and Storage of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Introduction

Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Their utility in constructing complex molecular architectures has made them indispensable in pharmaceutical research and materials science. The compound (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, with its specific substitution pattern, offers unique potential for introducing tailored functionality into target molecules.

However, the efficacy and reproducibility of reactions employing boronic acids are intrinsically linked to their stability. The boronic acid moiety, B(OH)₂, is susceptible to several degradation pathways that can compromise sample purity, affect stoichiometric calculations, and ultimately lead to diminished reaction yields or failure. Understanding these stability challenges is not merely a matter of procedural compliance but a fundamental aspect of ensuring experimental integrity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stability of this compound. Moving beyond generic storage advice, we will delve into the core chemical principles governing its degradation, provide field-proven protocols for storage and handling, and detail methodologies for assessing its long-term integrity.

Physicochemical Profile

A foundational understanding begins with the specific properties of the molecule .

| Property | Value | Source |

| CAS Number | 1072952-02-3 | |

| Molecular Formula | C₁₄H₁₅BO₄ | |

| Molecular Weight | 258.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 141-145 °C | |

| SMILES String | COc1ccccc1COc2cccc(c2)B(O)O | |

| InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N |

Fundamental Mechanisms of Boronic Acid Instability

The stability of this compound is primarily dictated by the reactivity of the boronic acid group. Two principal degradation pathways must be understood and mitigated.

The Boronic Acid-Boroxine Equilibrium

Perhaps the most common intrinsic instability of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This is a reversible condensation reaction where three molecules of the boronic acid lose three molecules of water.[3][4]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium can be influenced by temperature and the presence of moisture. In the solid state, many arylboronic acids exist as a mixture of the free acid and the boroxine.[4] The formation of boroxine alters the molecular weight and can significantly impact reaction stoichiometry if not accounted for, as only the monomeric boronic acid is typically active in cross-coupling reactions. While the reaction is reversible and boroxines can be hydrolyzed back to the boronic acid in the presence of water, relying on this in situ conversion can lead to inconsistent results.[5]

Oxidative Deboronation

A more destructive and irreversible degradation pathway is oxidative deboronation. The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack.[6] Reactive oxygen species (ROS), such as hydrogen peroxide, can attack the boron atom, leading to a rearrangement that cleaves the carbon-boron bond and results in the formation of a phenol and boric acid.[6][7] This process effectively destroys the reagent. While less of a concern for a solid stored under an inert atmosphere, it becomes a significant risk once the compound is in solution or exposed to ambient air for prolonged periods.[8][9]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the primary defense against the degradation of this compound. The following recommendations are synthesized from safety data sheets for analogous compounds and best practices for handling air- and moisture-sensitive reagents.

Optimal Storage Conditions

To maximize the shelf-life and preserve the integrity of the compound, the following conditions are mandatory.

| Parameter | Recommendation | Rationale & Causality | References |

| Temperature | Refrigerate (2–8 °C) | Low temperatures slow the rate of chemical degradation, particularly the dehydration equilibrium that leads to boroxine formation. | [10][11][12] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon) | An inert atmosphere displaces oxygen and moisture. This directly prevents oxidative deboronation and minimizes hydrolysis and the formation of boroxine. | [10][11] |

| Moisture | Keep in a tightly sealed container in a dry environment (e.g., desiccator) | Moisture is a reactant in the hydrolysis of boroxines back to boronic acids and can facilitate other degradation pathways. Airtight containers are crucial to prevent water absorption from the atmosphere.[13] | [10][13][14] |

| Light | Store in an opaque or amber vial to protect from light | Although less common for boronic acids, photolytic degradation pathways cannot be ruled out for complex organic molecules. Protection from UV light is a standard precaution for preserving chemical integrity. | [15][16] |

| Container | Use original supplier vial or a clean, dry glass container with a secure seal | The container must be inert and provide an excellent seal against the atmosphere. Avoid reactive materials. Screw-top lids with a PTFE liner are highly effective.[13] | [13][15] |

Safe Laboratory Handling

Proper handling during experimental use is as critical as long-term storage.

-

Inert Atmosphere Transfer: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.

-

Minimize Exposure: If a glovebox is unavailable, unseal the container only for the brief time needed to weigh and dispense the material. Purge the headspace of the container with nitrogen or argon before resealing.

-

Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before coming into contact with the boronic acid.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][17]

-

Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[14][17]

Protocol for Stability Assessment

Trustworthiness in research requires self-validating systems. Periodically assessing the purity of stored boronic acid is essential to guarantee its quality prior to use in a reaction. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, though care must be taken to avoid on-column degradation.

Challenges in Boronic Acid Analysis

Standard reversed-phase HPLC (RP-HPLC) methods can be problematic for boronic acids and their derivatives (e.g., pinacol esters). The aqueous mobile phases and residual silanol groups on silica-based columns can catalyze the hydrolysis of boroxines or boronate esters during the analysis itself, giving an inaccurate purity profile.[18][19] More robust techniques like non-aqueous capillary electrophoresis (NACE) or methods using specialized columns and mobile phases have been developed to overcome this.[18] However, a carefully optimized RP-HPLC method can still provide valuable insight.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general workflow for assessing the purity of this compound and detecting potential degradation products. This method should be validated for the specific compound and available equipment.

Objective: To quantify the purity of the parent boronic acid and identify the presence of the corresponding phenol (from oxidation) or other impurities.

Materials:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (optional, for pH modification)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Methodology:

-

Standard Preparation: a. Accurately weigh ~5 mg of a reference standard (if available) or a new batch of the boronic acid into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a diluent of 50:50 Acetonitrile:Water. This yields a stock solution of ~0.5 mg/mL. c. Prepare a working standard of ~0.05 mg/mL by diluting the stock solution 1:10 with the diluent.

-

Sample Preparation: a. Prepare the sample to be tested at the same concentration as the working standard (~0.05 mg/mL) using the same procedure.

-

HPLC Conditions (Starting Point):

-

Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[19]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (avoid high temperatures which can accelerate degradation)

-

Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).

-

Injection Volume: 10 µL

-

-

Analysis and Interpretation: a. Inject the diluent as a blank, followed by the standard and the sample. b. Compare the chromatograms. The purity of the sample can be calculated based on the area percent of the main peak. c. Look for early-eluting peaks that may correspond to more polar degradation products like the phenol resulting from deboronation. The retention time can be confirmed by injecting a standard of the suspected impurity if available. d. The presence of a broad or complex peak system may indicate on-column interconversion of the boronic acid and its boroxine.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. The primary stability concerns—reversible dehydration to boroxine and irreversible oxidative deboronation—are manageable through a disciplined and informed approach to storage and handling. By implementing the protocols outlined in this guide—refrigeration under a dry, inert atmosphere and protection from light—researchers can significantly extend the shelf-life and ensure the reliability of this reagent. Furthermore, incorporating periodic analytical verification into laboratory workflows provides a crucial quality control step, safeguarding against the use of degraded material and enhancing the reproducibility of experimental outcomes.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. laballey.com [laballey.com]

- 14. carlroth.com [carlroth.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. benchchem.com [benchchem.com]

- 18. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Abstract

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS 1072952-02-3) is a sophisticated building block in organic synthesis, valued for its role in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing predictive data with established analytical protocols, this document serves as an essential reference for researchers, chemists, and quality control professionals engaged in the synthesis and application of advanced boronic acid derivatives.

Introduction: The Role of Arylboronic Acids in Modern Synthesis

Arylboronic acids are a cornerstone of modern synthetic chemistry. Their stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology is a preferred strategy in drug discovery for synthesizing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[3][4]

This compound is a bifunctional reagent that incorporates a reactive boronic acid moiety with a sterically significant 2-methoxybenzyl ether protecting group. This structure allows for precise, sequential synthetic transformations. The accurate characterization of such a molecule is paramount; it ensures reaction fidelity, reproducibility, and the ultimate purity of the final product. This guide establishes a self-validating analytical workflow where each spectroscopic technique provides a unique and complementary piece of structural evidence, culminating in a complete and trustworthy molecular profile.

Molecular Profile and Analytical Workflow

A robust analytical strategy begins with understanding the target molecule's fundamental properties and outlining a logical workflow for its characterization, typically post-synthesis and purification.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1072952-02-3 | |

| Molecular Formula | C₁₄H₁₅BO₄ | |

| Molecular Weight | 258.08 g/mol | |

| Physical Form | Solid | |

| Melting Point | 141-145 °C | |

| InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N |

Molecular Structure

The structural arrangement of the two aromatic rings linked by a methylene ether bridge is key to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Characterization Workflow

The confirmation of a synthesized chemical entity is a sequential, multi-technique process. Each step validates the previous one, from the verification of functional groups to the definitive confirmation of molecular weight and atomic connectivity.

Caption: A self-validating workflow for chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: Predicted Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The interpretation relies on predicting chemical shifts (δ) based on shielding/deshielding effects from nearby functional groups.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 7.8 | br s | 2H | B(OH )₂ | Boronic acid protons are acidic, often broad, and exchange with D₂O. |

| ~ 7.5 - 6.8 | m | 8H | Ar-H | A complex multiplet region corresponding to the eight protons on the two distinct aromatic rings. |

| ~ 5.1 | s | 2H | O-CH₂ -Ar | Methylene protons adjacent to an ether oxygen and an aromatic ring. |

| ~ 3.8 | s | 3H | O-CH₃ | Methoxy protons, typically a sharp singlet in a shielded environment. |

¹³C NMR Analysis: Predicted Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. While proton-decoupled spectra are standard, the chemical shift of each carbon is highly sensitive to its bonding and electronic environment.

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 160 - 155 | Ar-C -O | Aromatic carbons directly attached to ether oxygens are significantly deshielded. |

| ~ 140 - 110 | Ar-C H | Aromatic carbons bonded to hydrogen, spanning a typical range. |

| ~ 135 (broad) | Ar-C -B | The ipso-carbon attached to boron is often broad or has a low signal intensity due to quadrupolar relaxation of the boron nucleus.[5][6] |

| ~ 70 | O-C H₂-Ar | The aliphatic methylene carbon of the benzyl ether group. |

| ~ 55 | O-C H₃ | The aliphatic carbon of the methoxy group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

-

Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and allows for clearer observation of the B(OH)₂ protons.

-

Acquisition:

-

Record a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

To confirm the B(OH)₂ protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad signal assigned to B(OH)₂ should diminish or disappear.

-

Record a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides definitive evidence of the elemental composition.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation should be the molecular ion.

| m/z Value (Predicted) | Ion Species | Rationale |

| 259.1 | [M+H]⁺ | Protonated molecular ion in positive ion mode. |

| 281.1 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

| 257.1 | [M-H]⁻ | Deprotonated molecular ion in negative ion mode. |

Fragmentation Analysis

While soft ionization minimizes fragmentation, some characteristic fragmentation can be induced and observed, providing further structural clues. The ether linkage is a likely point of cleavage.

Caption: Predicted primary fragmentation pathway in positive-ion mode MS.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. The high-resolution data allows for the calculation of the elemental formula from the exact mass, confirming the composition C₁₄H₁₅BO₄.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations.

Interpreted IR Spectrum

The IR spectrum of this compound will be a composite of absorptions from its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3600 - 3200 | Strong, Broad | O-H Stretch | B(O-H)₂ |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~ 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1380 - 1320 | Strong | B-O Stretch | B-O |

| ~ 1250 - 1200 | Strong | C-O Stretch | Aryl Ether (Ar-O-C) |

| ~ 1100 - 1020 | Strong | C-O Stretch | Alkyl Ether (C-O-CH₃) |

| ~ 900 - 675 | Strong | C-H Bend | Aromatic Out-of-Plane |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (ATR): The most convenient method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact and collect the spectrum.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Collection: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Conclusion

The structural integrity of this compound is definitively established through a synergistic application of NMR, MS, and IR spectroscopy. IR spectroscopy provides rapid confirmation of key functional groups, particularly the B(OH)₂ and ether moieties. High-resolution mass spectrometry validates the molecular formula C₁₄H₁₅BO₄ by providing an exact mass. Finally, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the atomic connectivity, confirming the substitution patterns and the presence of all structural components. Together, these techniques form a robust, self-validating protocol essential for any researcher or drug development professional relying on this versatile synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid